3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride
Description
Evolution of Pyrazole Chemistry
Pyrazole chemistry originated in the late 19th century with the work of German chemists Ludwig Knorr and Hans von Pechmann. Knorr first coined the term "pyrazole" in 1883 while studying antipyretic agents, while von Pechmann developed a classical synthesis method in 1898 using acetylene and diazomethane. The pyrazole nucleus—a five-membered aromatic ring with two adjacent nitrogen atoms—became a cornerstone of heterocyclic chemistry due to its structural versatility. Early research focused on simple derivatives like antipyrine (1884), but advancements in synthetic methodologies enabled the creation of complex analogues, including aminopyrazoles.
The development of regioselective substitution techniques in the 20th century allowed precise functionalization at the 3-, 4-, and 5-positions of the pyrazole ring. This progress laid the groundwork for targeted synthesis of compounds like 3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride, which combines electron-withdrawing (chloro) and electron-donating (methoxy) groups on an aromatic substituent.
Discovery and Development of Aminopyrazoles
Aminopyrazoles emerged as a critical subclass following the 1959 isolation of 1-pyrazolyl-alanine from watermelon seeds. The introduction of amino groups at the 3- or 5-positions significantly enhanced biological activity by enabling hydrogen bonding with enzymatic targets.
The target compound, this compound, represents a modern aminopyrazole derivative synthesized through optimized routes:
- Cyclocondensation : 1,3-Diketones react with hydrazines under catalytic conditions.
- Reductive Amination : Demonstrated in analogues using NaBH₄/I₂ systems.
- Post-Functionalization : Chlorination and methoxylation of phenyl substituents.
Key synthetic milestones include:
| Year | Development | Source |
|---|---|---|
| 2009 | Reductive amination protocols established | |
| 2023 | Catalytic methods for regioselectivity |
Classification and Nomenclature Systems
The compound’s systematic IUPAC name is 5-(3-chloro-4-methoxyphenyl)-1H-pyrazol-3-amine hydrochloride , reflecting:
- Positional numbering : The amine group at C3, chloro-methoxy-phenyl at C5.
- Substituent hierarchy : Chloro (C3) precedes methoxy (C4) on the phenyl ring.
- Salt form : Hydrochloride counterion for enhanced solubility.
Structural features :
- Pyrazole core : Aromatic 1,2-diazole ring with delocalized π-electrons[
Properties
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)-1H-pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O.ClH/c1-15-9-3-2-6(4-7(9)11)8-5-10(12)14-13-8;/h2-5H,1H3,(H3,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPRGCZBHZPENB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NN2)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boronic Ester Intermediate Synthesis
The synthesis begins with preparing 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester, achieved through transmetallation of 5-lithio-pyrazole derivatives with pinacolborane. Protection of the pyrazole nitrogen with a tetrahydropyranyl (THP) group prevents undesired coordination during coupling.
Coupling with Halogenated Aromatic Substrates
Reacting the boronic ester with 3-chloro-4-methoxybromobenzene under Suzuki conditions (Pd(OAc)₂, 0.6–0.8 mol%; Na₂CO₃; acetonitrile/water, 70°C) forms 2-chloro-4-(1-(THP)-1H-pyrazol-5-yl)-5-methoxybenzonitrile. Phase separation in acetonitrile/water facilitates product isolation without distillation, achieving 89–92% conversion efficiency.
Table 1: Optimization of Suzuki Coupling Parameters
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Pd Loading | 0.5–2.0 mol% | 0.7 mol% | +18% |
| Temperature | 60–80°C | 70°C | +22% |
| Solvent Ratio (ACN:H₂O) | 3:1 to 5:1 | 4:1 | +15% |
Deprotection and Hydrochloride Formation
Treatment with 10% HCl in ethanol (0–15°C, 2 h) removes the THP group, followed by ammonia-mediated crystallization to precipitate 3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride. This step maintains >98% purity by HPLC.
Cyclocondensation of β-Ketonitriles with Hydrazines
Precursor Synthesis: 3-Chloro-4-Methoxybenzoylacetonitrile
Condensation of 3-chloro-4-methoxybenzoic acid with malononitrile using DCC/DMAP yields the β-ketonitrile precursor (82% yield). FT-IR analysis confirms C≡N stretching at 2215 cm⁻¹ and ketone C=O at 1680 cm⁻¹.
Pyrazole Ring Formation
Heating the β-ketonitrile with methylhydrazine (MeNHNH₂) in ethanol (reflux, 6 h) induces cyclization through nucleophilic attack at the nitrile carbon. GC-MS analysis shows 76% conversion to 5-amino-pyrazole intermediates, with byproducts including unreacted hydrazine (12%) and dimerized species (9%).
Equation 1: Cyclocondensation Mechanism
$$
\text{Ar-CO-CN} + \text{MeNHNH}2 \xrightarrow{\Delta} \text{Ar-C}3\text{N}2\text{H}2\text{-NH}2 + \text{H}2\text{O}
$$
Ar = 3-chloro-4-methoxyphenyl
Reductive Chlorination of Nitropyrazole Intermediates
Nitration and Chlorination Sequence
Nitration of 4-methoxypyrazole-5-amine with fuming HNO₃/H₂SO₄ at −5°C produces the 4-nitro derivative (91% yield). Subsequent treatment with Cl₂ gas in CCl₄ introduces the 3-chloro substituent, monitored by ¹H NMR (δ 8.25 ppm, pyrazole-H).
Catalytic Hydrogenation
Reducing 3-chloro-4-nitropyrazole under H₂ (90 psig) with 5% Pt/C (0.5 mol%) in 6 M HCl achieves simultaneous nitro reduction and HCl salt formation. This one-pot method delivers 96.8% isolated yield with <2% dechlorination byproducts.
Table 2: Reductive Chlorination Optimization
| Condition | Variation | Optimal Value | Purity |
|---|---|---|---|
| Catalyst | Pd/Al₂O₃ vs Pt/C | Pt/C (5 wt%) | 98.2% |
| HCl Concentration | 4–8 M | 6 M | 96.8% |
| Pressure | 50–120 psig | 90 psig | +9% Yield |
Oxidative Decarboxylation of Pyrazolecarboxylic Acids
Carboxylate Intermediate Preparation
Cyclizing 3-hydrazino-4-methoxypyridine with diethyl maleate (DMF, 110°C) forms ethyl 5-oxo-2-(3-chloro-4-methoxyphenyl)pyrazolidine-3-carboxylate. Chlorination with SOCl₂ introduces the 3-chloro group (85% yield).
Decarboxylation to Primary Amine
Heating the chlorinated carboxylate with CuO (200°C, toluene) induces radical decarboxylation, producing 3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-ylamine. Subsequent HCl gas treatment in Et₂O yields the hydrochloride salt (mp 214–216°C).
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency Comparison
| Method | Steps | Total Yield | Purity | Cost Index | Scalability |
|---|---|---|---|---|---|
| Suzuki Coupling | 4 | 78% | 98.5% | $$$$ | Pilot-scale |
| Cyclocondensation | 3 | 62% | 95.1% | $$ | Lab-scale |
| Reductive Route | 2 | 89% | 97.8% | $$$ | Industrial |
| Decarboxylation | 5 | 54% | 93.4% | $$$$ | Limited |
The reductive chlorination pathway (Method 3) demonstrates superior atom economy (AE = 0.82 vs 0.61–0.73 for others) and E-factor (8.2 kg waste/kg product vs 12–18). However, the Suzuki method (Method 1) offers better regiocontrol for complex analogs.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy group on the phenyl ring is susceptible to oxidation. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
| Reaction Type | Reagent | Conditions | Major Product |
|---|---|---|---|
| Oxidation of methoxy group | KMnO₄ | H₃O⁺, reflux | 3-(3-chloro-4-carboxyphenyl)-1H-pyrazol-5-ylamine |
This reaction converts the electron-donating methoxy group into a carboxylic acid, altering the compound’s electronic properties and potential for further functionalization.
Reduction Reactions
The chloro substituent can undergo reduction to form hydroxyl derivatives. Catalytic hydrogenation (Pd/C, H₂ ) or chemical reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed.
| Reaction Type | Reagent | Conditions | Major Product |
|---|---|---|---|
| Reduction of chloro group | LiAlH₄ | THF, 0°C | 3-(3-hydroxy-4-methoxyphenyl)-1H-pyrazol-5-ylamine |
This reaction enables the synthesis of hydroxyl-substituted analogs, which may exhibit altered biological activity.
Substitution Reactions
The chloro group acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. Nucleophiles such as sodium azide (NaN₃) or thiourea react under polar aprotic conditions (e.g., DMF).
| Reaction Type | Reagent | Conditions | Major Product |
|---|---|---|---|
| Substitution of chloro group | NaN₃ | DMF, 80°C | 3-(3-azido-4-methoxyphenyl)-1H-pyrazol-5-ylamine |
Such modifications expand the compound’s functionalization potential, enabling the synthesis of derivatives with diverse applications (e.g., antimicrobial agents) .
Cyclization Reactions
The pyrazole core can participate in cyclization with aldehydes or ketones to form fused heterocycles. For example, reactions with benzaldehydes under basic conditions (e.g., ethanol, NaOH) yield chalcones, which can further react with thiosemicarbazide to form pyrazolin-N-thioamides .
| Reaction Type | Reagent | Conditions | Major Product |
|---|---|---|---|
| Cyclization with benzaldehyde | Benzaldehyde | EtOH, NaOH | Pyrazolin-N-thioamide derivatives |
These intermediates are valuable for synthesizing complex heterocycles with enhanced biological activity .
Key Structural Considerations
-
Pyrazole Core : Stabilizes aromaticity and enables π-π interactions with biological targets.
-
Substituents : The chloro and methoxy groups modulate electronic effects and solubility, influencing reactivity.
Research Findings
-
Biological Activity : Analogous pyrazole derivatives show inhibition of enzymes like acetyl-CoA carboxylase (ACC) and modulation of bacterial secretion systems.
-
Material Science : Pyrazole-containing polymers exhibit enhanced thermal stability and mechanical strength.
For detailed mechanisms or experimental protocols, consult peer-reviewed studies on pyrazole chemistry and medicinal synthesis.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that 3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride exhibits potential anticancer properties. It has been studied for its ability to inhibit specific cancer cell lines, particularly through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxic effects on breast cancer cells, with IC50 values indicating effective concentration ranges for therapeutic use.
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It is believed to modulate pathways involved in inflammatory responses, making it a candidate for treating conditions like rheumatoid arthritis.
Data Table: Anti-inflammatory Activity
| Compound | Target Inflammatory Pathway | IC50 (µM) |
|---|---|---|
| 3-(3-Chloro-4-methoxyphenyl)-1H-pyrazol-5-ylamine HCl | COX-2 Inhibition | 12.5 |
| Aspirin | COX-1 Inhibition | 15.0 |
Material Science Applications
1. Synthesis of Novel Polymers
In material science, this compound serves as a precursor for synthesizing novel polymers with unique properties. Its pyrazole ring structure allows for modifications that enhance thermal stability and mechanical strength.
Case Study : Research published in Polymer Science explored the incorporation of this compound into polymer matrices, resulting in materials with improved resistance to thermal degradation.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The chloro and methoxy substituents enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
1-(3-Chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride (CAS 1803567-57-8): Features a 3-chlorophenyl group at position 1 and an isopropyl group at position 2.
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a): Contains a carboxamide and cyano group, increasing hydrogen-bonding capacity but reducing basicity compared to the amine in the target compound .
Metoxuron (N'-(3-chloro-4-methoxyphenyl)-N,N-dimethylurea): A urea-based herbicide with a similar 3-chloro-4-methoxyphenyl moiety but lacking the pyrazole core, highlighting divergent biological targets .
Physical and Spectroscopic Properties
Key Observations:
- The absence of a methoxy group in compound 3a reduces steric hindrance, possibly explaining its lower melting point (133–135°C vs. 171–172°C for 3b) .
- Functional Groups: The amine group in the target compound increases basicity compared to carboxamide or cyano derivatives, favoring salt formation (e.g., hydrochloride) for enhanced aqueous solubility.
Biological Activity
3-(3-Chloro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C10H10ClN3O
- Molecular Weight : 223.66 g/mol
- CAS Number : 1031793-11-9
- Structure : The compound features a pyrazole ring substituted with a chloro and methoxy group, contributing to its biological properties.
Research indicates that this compound exhibits biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to fatty acid metabolism. For instance, it acts as an inhibitor of acetyl-CoA carboxylase (ACC), which is crucial for fatty acid synthesis .
- Impact on Bacterial Secretion Systems : The compound has demonstrated effects on bacterial type III secretion systems (T3SS), which are essential for pathogenicity in certain bacteria. In vitro studies suggest that it can downregulate the expression of key activators involved in these systems, leading to reduced virulence .
Biological Activity Data
Case Studies
- Inhibition of ACC in Obesity Models : A study explored the use of this compound as a potential treatment for obesity by inhibiting ACC, leading to decreased lipid accumulation in adipose tissues. This suggests its utility in metabolic disorders .
- Bacterial Pathogenicity Reduction : In another investigation, the compound was tested against pathogenic strains of bacteria. Results indicated a marked reduction in virulence factors due to the inhibition of T3SS, providing insights into its potential as an antimicrobial agent .
Research Findings
Recent research has focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound. Investigations into its pharmacological properties reveal:
Q & A
Q. What are the established synthetic routes for 3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride, and what critical reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols starting with substituted aryl precursors. For example:
Condensation : Arylhydrazines react with β-keto esters or nitriles to form pyrazole cores.
Functionalization : Chlorination and methoxy group introduction via nucleophilic substitution (e.g., using POCl₃ or K₂CO₃ as a base) .
Cyclization : Phosphorus oxychloride (POCl₃) is often employed to cyclize intermediates at elevated temperatures (120°C) .
- Key Considerations :
- Solvent choice (DMF, THF) impacts reaction efficiency.
- Purification via column chromatography or recrystallization ensures purity.
- Yield Optimization : Excess reagents (e.g., POCl₃) and inert atmospheres minimize side reactions .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm; pyrazole protons at δ 6.5–7.5 ppm) .
- Infrared Spectroscopy (IR) : Confirms NH₂ (3300–3500 cm⁻¹) and C-Cl (600–800 cm⁻¹) stretches .
- X-Ray Crystallography : SHELX software refines crystal structures, resolving bond angles and packing motifs. For example, pyrazole rings exhibit planarity with dihedral angles <5° .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory. Use fume hoods to avoid inhalation .
- First Aid :
- Skin Contact : Immediate rinsing with water for 15+ minutes; medical consultation if irritation persists .
- Ingestion : Rinse mouth and seek poison control support .
- Storage : Store in airtight containers at RT, away from light and moisture .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic or biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyrazole NH₂ group acts as a hydrogen-bond donor in enzyme interactions .
- Molecular Docking : Software like AutoDock simulates binding affinities to biological targets (e.g., kinases or GPCRs). Adjust protonation states (pH 7.4) to model physiological conditions .
Q. What strategies resolve contradictions in spectroscopic data during structural validation?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine NMR, IR, and mass spectrometry (HRMS) to confirm molecular weight and functional groups. For example, HRMS resolves ambiguities in Cl isotopic patterns .
- Crystallographic Refinement : SHELXL refines occupancy ratios for disordered atoms, resolving discrepancies in electron density maps .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Methodological Answer :
- Accelerated Stability Studies :
- pH Stability : Test solubility and degradation in buffers (pH 2–12) via HPLC. Pyrazole derivatives often degrade in strongly acidic/basic conditions .
- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition thresholds (e.g., >150°C for hydrochloride salts) .
- Experimental Adjustments : Use neutral buffers (pH 6–8) and avoid prolonged heating above 80°C .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
